An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl 2-Isothiocyanatoglutarate
An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl 2-Isothiocyanatoglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-isothiocyanatoglutarate is an intriguing, yet not extensively documented, organic compound that holds potential as a valuable building block in medicinal chemistry and organic synthesis. Its structure uniquely combines a reactive isothiocyanate functional group with a diethyl glutarate backbone, offering a versatile scaffold for the synthesis of novel heterocyclic compounds and biologically active molecules. The isothiocyanate moiety (–N=C=S) is a well-known electrophile, readily reacting with nucleophiles such as amines, thiols, and alcohols. This reactivity is the cornerstone of the biological activity observed in many naturally occurring and synthetic isothiocyanates, which have garnered significant attention for their potential anticancer properties.[1] This guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic route for Diethyl 2-isothiocyanatoglutarate, alongside predicted spectroscopic data to aid in its identification and characterization.
Molecular Structure and Physicochemical Properties
The structure of Diethyl 2-isothiocyanatoglutarate features a five-carbon glutarate chain with diethyl ester groups at positions 1 and 5, and an isothiocyanate group at the chiral center on the second carbon.
Caption: Proposed synthesis workflow for Diethyl 2-isothiocyanatoglutarate.
Experimental Protocol: Synthesis from Diethyl 2-aminoglutarate
This protocol is a representative example based on established methods for isothiocyanate synthesis. [2][3] Materials:
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Diethyl 2-aminoglutarate hydrochloride
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Carbon disulfide (CS₂)
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Triethylamine (Et₃N)
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous dichloromethane (DCM)
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Anhydrous ethanol
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dithiocarbamate Salt Formation:
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To a stirred solution of Diethyl 2-aminoglutarate hydrochloride (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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After stirring for 15 minutes, add carbon disulfide (1.1 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
-
Desulfurization:
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Cool the reaction mixture back to 0 °C.
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Add a catalytic amount of DMAP (e.g., 0.05 equivalents).
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction can be monitored by TLC for the formation of the isothiocyanate.
-
-
Work-up and Purification:
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Diethyl 2-isothiocyanatoglutarate.
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Predicted Spectroscopic Data
Due to the absence of published experimental spectra for Diethyl 2-isothiocyanatoglutarate, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | q | 2H | -O-CH₂ -CH₃ (ester 1) |
| ~4.18 | q | 2H | -O-CH₂ -CH₃ (ester 2) |
| ~4.10 | t | 1H | -CH (NCS)- |
| ~2.40 | m | 2H | -CH₂-CH₂ -C(O)O- |
| ~2.15 | m | 2H | -CH(NCS)-CH₂ - |
| ~1.30 | t | 3H | -O-CH₂-CH₃ (ester 1) |
| ~1.25 | t | 3H | -O-CH₂-CH₃ (ester 2) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C =O (ester at C-1) |
| ~171.0 | C =O (ester at C-5) |
| ~135.0 | -N=C =S |
| ~62.0 | -O-CH₂ -CH₃ (ester 1) |
| ~61.5 | -O-CH₂ -CH₃ (ester 2) |
| ~58.0 | -C H(NCS)- |
| ~30.0 | -C H₂-CH₂-C(O)O- |
| ~28.0 | -CH(NCS)-C H₂- |
| ~14.0 | -O-CH₂-CH₃ (ester 1) |
| ~13.8 | -O-CH₂-CH₃ (ester 2) |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~2185-2040 | Strong, Broad | -N=C=S asymmetric stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (Electron Ionization - EI)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 245. Key fragmentation patterns would likely involve the loss of ethoxy (-OC₂H₅, m/z = 45), and isothiocyanate (-NCS, m/z = 58) groups, as well as cleavage of the glutarate backbone.
Chemical Reactivity and Potential Applications
The reactivity of Diethyl 2-isothiocyanatoglutarate is primarily dictated by the electrophilic nature of the isothiocyanate group. This functional group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles.
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Reaction with Amines: Forms thiourea derivatives. This reaction is fundamental in the synthesis of various heterocyclic compounds and is often employed in the development of new therapeutic agents. [4]* Reaction with Thiols: Leads to the formation of dithiocarbamate adducts. The reaction with biological thiols, such as cysteine residues in proteins, is a key mechanism behind the biological activity of many isothiocyanates.
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Reaction with Alcohols: Results in the formation of thiocarbamates.
The presence of two ester functionalities provides additional sites for chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or reduction to the diol. This multi-functionality makes Diethyl 2-isothiocyanatoglutarate a promising scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery. The broader class of isothiocyanates has shown significant promise in cancer prevention and treatment by modulating various cellular pathways. [1]
Handling, Storage, and Safety
Isothiocyanates are generally considered to be reactive and potentially hazardous compounds.
-
Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [5][6]* Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation. [1][7]Isothiocyanates can be sensitive to moisture and light. [8]* Safety: Isothiocyanates can be irritants to the skin, eyes, and respiratory tract. [5]Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 2-isothiocyanatoglutarate is a molecule with significant synthetic potential, primarily owing to its reactive isothiocyanate group and versatile glutarate backbone. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and further exploration. The predicted spectroscopic data and the outlined synthetic protocol offer a starting point for researchers interested in utilizing this compound for the development of novel molecules in the fields of medicinal chemistry and materials science. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.
References
-
Synthesis of Isothiocyanates: An Update - PMC - NIH. (n.d.). Retrieved February 23, 2026, from [Link]
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Retrieved February 23, 2026, from [Link]
- Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. The Journal of organic chemistry, 72(10), 3969–3971.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 41(4), 253.
- Zielińska, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules (Basel, Switzerland), 26(9), 2740.
- Cejpek, K., et al. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3566.
- Cejpek, K., et al. (2000). Reactions of Allyl Isothiocyanate with Alanine, Glycine, and Several Peptides in Model Systems. Journal of Agricultural and Food Chemistry, 48(8), 3560–3566.
- Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119.
- Kristian, P., & Drobnica, Ľ. (1970). Reaction of isothiocyanates with amino acids, peptides and proteins.
- Kiaku, C., et al. (2023). Electrochemical isothiocyanation of primary amines. Green Chemistry, 25(6), 2368-2372.
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved February 23, 2026, from [Link]
- Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia, 41(4), 253.
- Wu, H., et al. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451.
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved February 23, 2026, from [Link]
- Sun, N., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein journal of organic chemistry, 8, 61–70.
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 2. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. scispace.com [scispace.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. carlroth.com [carlroth.com]
- 7. scilit.com [scilit.com]
- 8. thaiscience.info [thaiscience.info]
